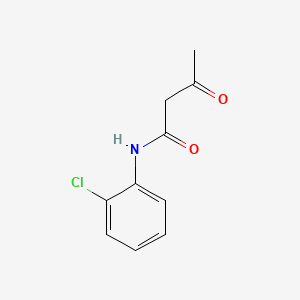

2'-Chloroacetoacetanilide

Description

The exact mass of the compound 2'-Chloroacetoacetanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3913. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2'-Chloroacetoacetanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Chloroacetoacetanilide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chlorophenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-7(13)6-10(14)12-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVHBHKMLIBQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052630 | |

| Record name | 2'-Chloroacetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Butanamide, N-(2-chlorophenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

93-70-9 | |

| Record name | N-(2-Chlorophenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoacetyl-2-chloroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Chloroacetoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(2-chlorophenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2'-Chloroacetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-chloroacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOACETYL-2-CHLOROANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KXO30B5F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

2'-Chloroacetoacetanilide chemical properties and structure

Topic: 2'-Chloroacetoacetanilide (AAOCA) Chemical Properties and Structure Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Chloroacetoacetanilide (CAS 93-70-9), often abbreviated as AAOCA or 2-Chloro-AAA, is a critical bifunctional intermediate in organic synthesis. Structurally defined by an acetoacetyl group attached to an ortho-chlorinated aniline ring, it serves as a foundational scaffold for two major industrial sectors: organic pigments (specifically the Hansa Yellow series) and pharmaceutical development (as a precursor to pyrazole-based bioactive agents).

This guide provides a rigorous analysis of its molecular architecture, synthetic pathways, and reactivity profiles, emphasizing its role as a nucleophile in azo coupling and a dielectrophile in heterocyclization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

AAOCA exhibits the classic reactivity of

Table 1: Core Chemical Identifiers & Properties[8]

| Property | Data |

| IUPAC Name | |

| CAS Number | 93-70-9 |

| Synonyms | AAOCA, Acetoacet-o-chloroanilide, 2-Chloro-AAA |

| Molecular Formula | |

| Molecular Weight | 211.64 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 103 °C – 107 °C |

| Boiling Point | ~303 °C (Predicted) |

| Solubility | Insoluble in water; soluble in ethanol, acetone, acetic acid, toluene |

| pKa | ~10.87 (Amide NH), ~11 (Active Methylene C-H) |

Molecular Architecture & Tautomerism

The reactivity of AAOCA is dictated by its ability to exist in equilibrium between a keto form and an enol form. This tautomerism is crucial for its application in azo coupling reactions.

-

Keto Form: Dominant in non-polar solvents; characterized by the reactive methylene bridge (

) flanked by carbonyl and amide groups. -

Enol Form: Stabilized by intramolecular hydrogen bonding between the enolic hydroxyl and the amide carbonyl. This form enhances nucleophilicity at the

-carbon.

Diagram 1: Tautomeric Equilibrium & Reactive Sites

Caption: Equilibrium between keto and enol tautomers dictates the nucleophilic character of the

Synthetic Pathways[9][10][11]

Industrial production prioritizes atom economy and yield, typically utilizing the reaction between 2-chloroaniline and diketene. This route avoids the production of alcohol byproducts associated with ester-based routes.

Protocol: Industrial Synthesis via Diketene

Reaction:

-

Reagents: 2-Chloroaniline (1.0 eq), Diketene (1.05 eq), Acetic Acid or Toluene (Solvent).

-

Conditions: Exothermic reaction; temperature controlled at 30–50°C to prevent polymerization of diketene.

-

Catalysis: Often catalyzed by tertiary amines (e.g., triethylamine) to accelerate nucleophilic attack.

-

Workup: Cooling induces crystallization. The product is filtered, washed with cold solvent, and dried.

Diagram 2: Synthetic Flow[8]

Caption: The nucleophilic amine attacks the carbonyl of diketene, leading to ring opening and formation of the acetoacetamide.

Reactivity & Mechanisms[12]

Azo Coupling (Pigment Synthesis)

The primary application of AAOCA is as a coupling component for Hansa Yellow pigments. The methylene group is highly acidic (

Mechanism:

-

Diazotization: An aromatic amine (e.g., 4-chloro-2-nitroaniline) is treated with

to form the diazonium salt ( -

Coupling: AAOCA is dissolved in dilute NaOH (forming the enolate) and reacted with the diazonium salt at controlled pH (typically 4–6).

-

Product: An azo compound (Pigment) is formed, often existing in the hydrazone tautomeric form in the solid state.

Diagram 3: Azo Coupling Mechanism

Caption: Base-catalyzed formation of the enolate allows attack on the electrophilic diazonium species.

Heterocycle Formation (Pharma Scaffolds)

AAOCA serves as a 1,3-dielectrophile equivalent (at the ketone and amide carbonyls) or a nucleophile (at the

-

Pyrazole Synthesis (Knorr Type): Reaction with hydrazines yields 3-methyl-N-(2-chlorophenyl)-5-pyrazolones. These scaffolds are investigated for anti-inflammatory and antitumor properties.[2]

-

Biginelli-like Reactions: Condensation with aldehydes and urea/thiourea yields dihydropyrimidinones.

Applications

Organic Pigments

AAOCA is the coupling component for several commercially vital pigments:

-

Pigment Yellow 3 (Hansa Yellow 10G): Coupling with 4-chloro-2-nitroaniline. Used in air-drying paints and latex emulsions.

-

Pigment Yellow 63: Coupling with 3,3'-dichlorobenzidine (less common due to benzidine toxicity concerns, but structurally relevant).

Pharmaceutical Intermediates

-

Fungicides: Derivatives of AAOCA are explored for agricultural antifungal activity.

-

Antitumor Agents: Pyrazole derivatives synthesized from AAOCA have shown

against specific cancer cell lines in preclinical screenings [1].

Safety & Handling (MSDS Summary)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed (H302).[3]

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[3]

-

Sensitization: Potential skin sensitizer.[4]

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and N95/P100 dust mask are mandatory.

-

Storage: Store in a cool, dry place away from strong oxidizers.

-

Spill: Sweep up to avoid dust generation. Do not flush into surface water (Aquatic Chronic 3).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7156, Acetoacetyl-2-chloroanilide. Retrieved from [Link]

-

InnoSPK. (2025). Industrial Applications of 2'-Chloroacetoacetanilide in Pigment Synthesis. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives. Retrieved from [Link]

Sources

2'-Chloroacetoacetanilide CAS number 93-70-9 characterization

Executive Summary

2'-Chloroacetoacetanilide (CAS 93-70-9), also known as Acetoacet-o-chloroanilide (AAOCA) , is a critical organic intermediate primarily utilized in the synthesis of high-performance azo pigments (Hansa Yellows) and specific agrochemicals. Its industrial value stems from the active methylene group within its acetoacetyl moiety, which facilitates rapid azo coupling reactions.

This technical guide provides a comprehensive characterization profile, including validated analytical methods (HPLC, NMR, IR), synthesis protocols, and mechanistic insights into its application in pigment chemistry. It is designed to serve as a self-validating reference for laboratory synthesis and quality control.

Molecular Identity & Physicochemical Profile

The molecule exists in a dynamic equilibrium between keto and enol tautomers, a feature that significantly influences its spectroscopic characterization and reactivity.[1][2][3]

| Property | Specification |

| CAS Number | 93-70-9 |

| IUPAC Name | N-(2-Chlorophenyl)-3-oxobutanamide |

| Molecular Formula | C₁₀H₁₀ClNO₂ |

| Molecular Weight | 211.64 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 103°C – 106°C |

| Solubility | Soluble in ethanol, acetone, acetic acid; Insoluble in water |

| Purity Grade | Typical Industrial: >98.5%; High Purity (HPLC): >99.0% |

Tautomeric Equilibrium

In solution, 2'-chloroacetoacetanilide exhibits keto-enol tautomerism. The keto form is generally favored in non-polar solvents (like CDCl₃), while the enol form is stabilized by intramolecular hydrogen bonding and conjugation, particularly in polar protic solvents or during coordination with metal ions.

Figure 1: Keto-Enol tautomerism of 2'-Chloroacetoacetanilide.[4][5][6][7][8][9] The active methylene group in the keto form is the site of azo coupling.

Synthesis & Manufacturing Context

Understanding the synthesis route is essential for identifying potential impurities (e.g., unreacted o-chloroaniline or symmetric ureas).

Industrial Route (Diketene Process)

The standard industrial synthesis involves the reaction of o-chloroaniline with diketene . This method is atom-efficient but requires handling hazardous diketene.

Laboratory Protocol (Ethyl Acetoacetate Route)

For laboratory-scale synthesis where diketene handling is unsafe, ethyl acetoacetate is the preferred reagent.

Protocol: Synthesis of 2'-Chloroacetoacetanilide

-

Reagents:

-

o-Chloroaniline (1.0 eq)

-

Ethyl Acetoacetate (1.2 eq)

-

Solvent: Xylene or Toluene (High boiling point required to drive off ethanol)

-

Catalyst: Triethylamine (0.05 eq) or Pyridine

-

-

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, thermometer, and a distillation condenser (Dean-Stark trap optional but recommended).

-

Reaction: Charge o-chloroaniline and solvent. Heat to 90°C.

-

Addition: Add ethyl acetoacetate dropwise over 30 minutes.

-

Reflux: Increase temperature to reflux (~110-120°C). Ethanol byproduct must be distilled off to drive the equilibrium forward. Monitor reaction by TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to room temperature. The product may crystallize directly. If not, remove solvent under reduced pressure.

-

Purification: Recrystallize from Ethanol/Water (80:20).

-

Yield: Expected 75-85%.

-

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

This method separates the product from the starting material (o-chloroaniline) and potential thermal degradation byproducts.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150mm, 5µm) |

| Mobile Phase A | Water + 0.1% Phosphoric Acid (or Formic Acid) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient | 0-2 min: 20% B; 2-15 min: 20% -> 80% B; 15-20 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic absorption) |

| Retention Time | ~8.5 min (Product); ~4.2 min (o-Chloroaniline) |

Spectroscopic Identification

Infrared Spectroscopy (FT-IR, KBr Pellet):

-

3260 cm⁻¹: N-H stretching (Secondary Amide).

-

1715 cm⁻¹: C=O stretching (Ketone) – Distinguishing feature from simple acetanilides.

-

1650 cm⁻¹: C=O stretching (Amide I).

-

1590 cm⁻¹: Aromatic C=C ring stretch.

-

750 cm⁻¹: C-Cl stretching (Ortho-substituted benzene).

Proton NMR (¹H-NMR, 400 MHz, CDCl₃):

-

δ 2.35 (s, 3H): Methyl group (-COCH ₃).

-

δ 3.65 (s, 2H): Methylene group (-COCH ₂CO-). Note: In enol form, this signal diminishes and a vinyl proton appears ~5.0-5.5 ppm.

-

δ 7.0 - 7.5 (m, 3H): Aromatic protons.

-

δ 8.35 (d, 1H): Aromatic proton adjacent to Amide (deshielded).

-

δ 9.40 (br s, 1H): Amide N-H.

Applications: Azo Pigment Synthesis[10]

The primary application of CAS 93-70-9 is as a coupling component for Hansa Yellow pigments (e.g., Pigment Yellow 3). The reaction exploits the acidity of the methylene protons.[10]

Mechanism:

-

Diazotization: An aniline derivative (e.g., 4-chloro-2-nitroaniline) is converted to a diazonium salt.

-

Coupling: The diazonium ion attacks the active methylene carbon of 2'-chloroacetoacetanilide.

Figure 2: Synthesis pathway for Pigment Yellow 3 using 2'-Chloroacetoacetanilide.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Handling: Use local exhaust ventilation. Avoid dust generation.

-

Storage: Store in a cool, dry place away from strong oxidizers.

-

PPE: Nitrile gloves, safety goggles, and P95 dust mask are mandatory during solid handling.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7156, Acetoacetyl-2-chloroanilide. Retrieved from [Link]

-

NIST Chemistry WebBook. Infrared Spectra of Acetanilide Derivatives. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. cores.research.asu.edu [cores.research.asu.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Acetoacetyl-2-chloroanilide | C10H10ClNO2 | CID 7156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2'-Chloroacetoacetanilide | 93-70-9 [chemicalbook.com]

- 6. Acetoacetanilide(102-01-2) 1H NMR spectrum [chemicalbook.com]

- 7. 2'-Chloroacetanilide(533-17-5) IR Spectrum [m.chemicalbook.com]

- 8. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetoacet-o-chloranilide | CAS#:93-70-9 | Chemsrc [chemsrc.com]

- 10. 2'-Chloroacetoacetanilide | 93-70-9 | Benchchem [benchchem.com]

Synonyms and nomenclature for 2'-Chloroacetoacetanilide

An In-depth Technical Guide to the Nomenclature, Synthesis, and Identity Verification of 2'-Chloroacetoacetanilide

Abstract This technical guide provides a rigorous analysis of 2'-Chloroacetoacetanilide (CAS 93-70-9) , a critical intermediate in the synthesis of azo pigments (e.g., C.I.[1] Pigment Yellow 3,[1][2][3][4][5][6][7][8] 63) and pharmaceutical scaffolds. It addresses the complexity of its nomenclature, distinguishing it from structural isomers and chemically distinct halogenated derivatives. Furthermore, it details a self-validating laboratory protocol for its synthesis and structural verification, ensuring reproducibility and regulatory compliance in drug development and industrial applications.

Nomenclature and Synonym Mapping

Precise nomenclature is the first line of defense against experimental error. In the context of 2'-Chloroacetoacetanilide, confusion often arises between the position of the chlorine atom on the aromatic ring versus the acetoacetate chain.

Core Identity:

The "Alpha" vs. "Ortho" Trap: Researchers must distinguish 2'-Chloroacetoacetanilide (chlorine on the ortho position of the aniline ring) from 2-Chloroacetoacetanilide (a potentially ambiguous name that could imply chlorine on the alpha-carbon of the acetoacetate chain, i.e., alpha-chloroacetoacetanilide). The prime symbol (') or specific locants (2-chlorophenyl) are non-negotiable for accuracy.

Table 1: Comprehensive Synonym & Identifier Map

| Category | Identifier / Name | Context |

| Systematic (IUPAC) | N-(2-Chlorophenyl)-3-oxobutanamide | Official scientific usage |

| TSCA / EPA | Butanamide, N-(2-chlorophenyl)-3-oxo- | Regulatory filings (US) |

| Industrial Acronym | AAOCA | A cetoA cet-O -C hloroA nilide (Pigment industry standard) |

| Common Trade Names | Acetoacet-o-chloroanilide; o-Chloroacetoacetanilide | Commercial sourcing |

| Structural ID (SMILES) | CC(=O)CC(=O)Nc1ccccc1Cl | Chemoinformatics / Database search |

| Structural ID (InChI) | InChI=1S/C10H10ClNO2/c1-7(13)6-10(14)12-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,12,14) | Digital integration |

Structural Relationships and Isomer Logic

To understand the synthesis and reactivity, one must visualize the connectivity. The following diagram illustrates the structural hierarchy and distinguishes the target molecule from its common isomer, 4'-Chloroacetoacetanilide (CAS 101-92-8), which yields entirely different pigment properties.

Figure 1: Structural hierarchy distinguishing AAOCA from its isomers and derivatives.

Experimental Protocol: Synthesis and Verification

While industrial production utilizes diketene (hazardous), the laboratory-scale protocol below utilizes Ethyl Acetoacetate (EAA) and 2-Chloroaniline . This method is safer for bench-scale R&D but requires rigorous temperature control to minimize side reactions (e.g., Schiff base formation).

Methodology: Aminolysis of Ethyl Acetoacetate

Objective: Synthesize high-purity 2'-Chloroacetoacetanilide via nucleophilic acyl substitution.

Reagents:

-

2-Chloroaniline (Liquid, purity >98%)[12]

-

Ethyl Acetoacetate (Liquid, purity >99%)[2]

-

Solvent: Xylene or Toluene (High boiling point required for azeotropic removal of ethanol)

-

Catalyst: Triethylamine (TEA) or Pyridine (0.1 eq) - Optional, accelerates rate.

Step-by-Step Workflow:

-

Setup: Equip a 500mL 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap (to remove ethanol), and a reflux condenser.

-

Charging: Add 2-Chloroaniline (1.0 eq) and Ethyl Acetoacetate (1.1 eq, slight excess) into the flask. Add Xylene (3-4 volumes relative to amine).

-

Reaction: Heat the mixture to reflux (~135-140°C). As the reaction proceeds, ethanol is generated.

-

Equilibrium Shift: Continuously remove the ethanol-xylene azeotrope via the Dean-Stark trap. This drives the equilibrium toward the amide product.

-

Monitoring: Monitor via TLC (SiO₂, Hexane:Ethyl Acetate 7:3). The amine spot (lower Rf) should disappear.

-

Crystallization: Upon completion (approx. 4-6 hours), cool the solution slowly to room temperature, then to 0-5°C. The product, 2'-Chloroacetoacetanilide, will crystallize.

-

Purification: Filter the white crystalline solid. Wash with cold toluene followed by hexane. Recrystallize from Ethanol/Water (1:1) if higher purity is required.[8]

Validation Parameters (Self-Validating System)

| Parameter | Acceptance Criteria | Method |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Melting Point | 105°C – 108°C | Capillary Method |

| Purity | ≥ 98.0% (Area %) | HPLC (C18, MeCN:H₂O) |

| Identity | IR Spectrum: C=O[9] (Amide I) at ~1650 cm⁻¹ | FTIR |

Identity Verification Workflow

In drug development, confirming the identity of the starting material is critical. The following Graphviz diagram outlines the logic flow for verifying a batch of AAOCA before releasing it for downstream synthesis.

Figure 2: Quality Control decision tree for 2'-Chloroacetoacetanilide acceptance.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7156, Acetoacetyl-2-chloroanilide. PubChem.[3][9] [Link]]

-

SIELC Technologies. (2018). HPLC Separation of N-(2-Chlorophenyl)-3-oxobutanamide. SIELC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. innospk.com [innospk.com]

- 3. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CAS 93-70-9: N-(2-Chlorophenyl)-3-oxobutanamide [cymitquimica.com]

- 7. Acetoacet-o-chloranilide | CAS#:93-70-9 | Chemsrc [chemsrc.com]

- 8. nbinno.com [nbinno.com]

- 9. Acetoacetyl-2-chloroanilide | C10H10ClNO2 | CID 7156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2'-Chloroacetoacetanilide | 93-70-9 [chemicalbook.com]

- 11. N-(2-Chlorophenyl)-3-oxobutanamide | SIELC Technologies [sielc.com]

- 12. 2'-Chloroacetoacetanilide | 93-70-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Characterization and Solid-State Profiling of 2'-Chloroacetoacetanilide (AAOCA)

CAS No: 93-70-9

Synonyms:

Executive Summary & Structural Context

2'-Chloroacetoacetanilide (AAOCA) is a critical organic intermediate, primarily utilized as a coupling component in the synthesis of azo pigments (e.g., Pigment Yellow 3, 63, and 64) and select agrochemicals.[5] Unlike its unsubstituted parent acetoacetanilide, the introduction of a chlorine atom at the ortho position of the phenyl ring introduces significant steric hindrance and electronic withdrawal effects. These structural nuances dictate its solid-state packing, solubility thermodynamics, and reactivity profiles.

This guide provides a rigorous technical analysis of AAOCA, moving beyond basic datasheets to explore the physicochemical causality required for high-precision research and drug/pigment development.

Fundamental Physicochemical Attributes

The following data represents the baseline specification for high-purity (>99.0%) technical grade AAOCA.

| Property | Value / Range | Technical Note |

| Physical State | White to off-white crystalline powder | Color degradation (yellowing) indicates oxidation or amine impurities. |

| Melting Point | 103°C – 107°C | Sharp endotherm. Broadening >2°C suggests solvent inclusion or synthesis byproducts. |

| Density | ~1.192 g/cm³ | Solid state density.[3][5] |

| Boiling Point | Decomposes >220°C | Theoretical BP is ~303°C, but thermal instability precludes distillation at atmospheric pressure. |

| Flash Point | ~176°C | Open cup. |

| LogP (Octanol/Water) | ~1.32 | Indicates moderate lipophilicity; bioaccumulation potential is low. |

| pKa | ~10.87 (Predicted) | The methylene protons between the carbonyls are acidic (active methylene). |

Solid-State Physics & Tautomerism

Keto-Enol Tautomerism

AAOCA does not exist as a static structure. In solution and even in the solid state, it undergoes tautomerism between the diketo form and the cis-enol form.

-

Diketo Form: Favored in polar aprotic solvents.

-

Cis-Enol Form: Stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the amide carbonyl. The ortho-chloro substituent enhances this stabilization by forcing the amide bond out of planarity with the phenyl ring, affecting crystal packing energy.

Thermal Stability Profile

Thermal analysis via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is essential for handling validation.

-

DSC Profile: Expect a sharp endothermic peak at 103–107°C (Melting).

-

TGA Profile: The molecule is thermally labile. Significant weight loss (decomposition) typically begins >200°C.[6]

Solubility & Solution Thermodynamics[8]

Understanding the solubility landscape is vital for recrystallization (purification) and reaction solvent selection.

| Solvent Class | Solubility | Thermodynamic Rationale |

| Water | Insoluble (<0.1 g/L) | Hydrophobic phenyl ring dominates; lack of sufficient H-bond donors to overcome lattice energy. |

| Lower Alcohols (MeOH, EtOH) | Soluble | Favorable dipole-dipole interactions; disrupts intermolecular H-bonding. |

| Toluene/Xylene | Moderately Soluble | Solubilizes the aromatic portion; often used for recrystallization to remove polar impurities. |

| Dilute Alkali (NaOH) | Soluble | Deprotonation of the active methylene group ( |

Analytical Protocols (Standardized)

Protocol: High-Performance Liquid Chromatography (HPLC)

To ensure purity >99.0%, a Reverse-Phase (RP-HPLC) method is required to separate AAOCA from its primary impurity, 2-chloroaniline (residual starting material).

-

Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase:

-

Solvent A: Water (buffered to pH 4.0 with acetic acid to suppress enol ionization).

-

Solvent B: Acetonitrile (ACN).

-

Gradient: 60:40 (A:B) Isocratic or Gradient ramp to 20:80.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Strong absorption by the phenyl ring).

-

Retention Logic: The polar 2-chloroaniline elutes earlier; the more lipophilic AAOCA elutes later.

Protocol: Melting Point Determination

-

Instrument: Capillary Melting Point Apparatus (e.g., Mettler Toledo or Buchi).

-

Method:

-

Dry sample at 50°C under vacuum for 2 hours to remove occluded solvent.

-

Ramp temperature at 10°C/min until 90°C.

-

Critical Step: Reduce ramp to 1°C/min from 90°C to 110°C.

-

Record "Onset" (start of liquid phase) and "Clear Point" (complete liquefaction).

-

Acceptance Criteria: Range

2°C (e.g., 104.5–106.0°C).

-

Visualization of Workflows

Diagram 1: Quality Control & Characterization Logic

This workflow illustrates the decision tree for validating incoming raw material (AAOCA) before use in synthesis.

Caption: Analytical decision tree for validating 2'-Chloroacetoacetanilide purity prior to downstream application.

Diagram 2: Tautomeric Equilibrium & Reactivity

Understanding the active sites is crucial for drug/pigment synthesis.

Caption: Mechanistic pathway showing the activation of AAOCA via base-catalyzed enolization for coupling reactions.

Handling and Stability (Safety)

-

Dust Explosion Hazard: As a finely divided organic powder, AAOCA poses a dust explosion risk (Class St-1). Grounding of equipment is mandatory during transfer.

-

Hydrolysis Sensitivity: The amide bond is susceptible to hydrolysis in strong acid or base at high temperatures, reverting to 2-chloroaniline. Store in cool, dry conditions away from moisture.[4]

-

PPE: Standard lab coat, nitrile gloves, and N95 dust mask/respirator are required due to potential skin and eye irritation.

References

-

National Center for Biotechnology Information (PubChem). (n.d.). 2'-Chloroacetoacetanilide (CID 7128). Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier - 2'-chloroacetoacetanilide. Retrieved from [Link](Note: Generalized landing page for search as specific dossier IDs vary by region).

-

InnoSpk. (n.d.). Exploring 2'-Chloroacetoacetanilide: Properties, Applications, and Manufacturing. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2'-Chloroacetoacetanilide in Organic Solvents

Introduction

2'-Chloroacetoacetanilide, a white to off-white crystalline powder, is a significant intermediate in the synthesis of organic pigments, particularly arylide yellow pigments.[1][2] Its chemical structure, featuring a chlorinated phenyl ring and an acetoacetamide group, dictates its physical and chemical properties, including its solubility profile. Understanding the solubility of 2'-Chloroacetoacetanilide in various organic solvents is paramount for researchers, scientists, and drug development professionals. This knowledge is critical for optimizing reaction conditions, developing robust purification strategies such as crystallization, and formulating products with desired performance characteristics.

This technical guide provides a comprehensive overview of the solubility of 2'-Chloroacetoacetanilide. While quantitative solubility data in organic solvents is not extensively available in public literature, this guide will equip the reader with the foundational knowledge and practical methodologies to determine and predict its solubility. We will delve into the theoretical principles governing solubility, summarize the known and inferred solubility characteristics, and provide detailed experimental protocols for accurate solubility determination.

Molecular Structure of 2'-Chloroacetoacetanilide:

Figure 1: Molecular Structure of 2'-Chloroacetoacetanilide.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summation of the intermolecular forces between the solute and the solvent. For 2'-Chloroacetoacetanilide, its solubility in a given organic solvent is a function of its polarity, hydrogen bonding capability, and the overall cohesive energy densities of both the solute and the solvent.

A more quantitative approach to predicting solubility is through the use of Hansen Solubility Parameters (HSP) . This model deconstructs the total cohesive energy density of a substance into three components:

-

δd (Dispersion): Arising from London dispersion forces.

-

δp (Polar): Stemming from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The total Hansen solubility parameter (δt) is given by the equation: δt² = δd² + δp² + δh²

A solute is predicted to be soluble in a solvent if their Hansen Solubility Parameters are similar. The "distance" (Ra) between the HSP of the solute and the solvent can be calculated, and a smaller Ra value indicates a higher likelihood of solubility. While the specific HSP values for 2'-Chloroacetoacetanilide are not readily published, they can be experimentally determined by testing the solubility of the compound in a range of solvents with known HSPs.[3]

Figure 2: Conceptual Diagram of Hansen Solubility Parameters.

Known and Inferred Solubility of 2'-Chloroacetoacetanilide

While comprehensive quantitative data is scarce, we can compile the available information and make educated inferences.

Quantitative Solubility Data:

The most definitive quantitative solubility data currently available is for water.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 0.82 - 0.89 |

| Data from the Safety Data Sheet for 2'-Chloroacetoacetanilide. |

Qualitative and Inferred Solubility in Organic Solvents:

Based on its chemical structure and information from related compounds, a qualitative solubility profile can be inferred. The presence of a polar amide group and a relatively nonpolar chlorophenyl group suggests that 2'-Chloroacetoacetanilide will exhibit good solubility in a range of organic solvents.

-

High Solubility: The synthesis of 2'-Chloroacetoacetanilide is conducted in an ethanol medium, which strongly indicates its high solubility in ethanol .[1] A structurally similar compound, p-Chloroacetoacetanilide, is reported to be very soluble in alcohol, ether, and benzene .[4] This suggests that 2'-Chloroacetoacetanilide is also likely to be highly soluble in these solvents.

-

Good to Moderate Solubility: A related compound, Ethyl-2-chloroacetoacetate, is soluble in methanol, acetone, ethyl acetate, dichloromethane (MDC), and dichloroethane (EDC) . It is therefore highly probable that 2'-Chloroacetoacetanilide is also soluble in these common laboratory solvents. A general chemical description of N-(2-Chlorophenyl)-3-oxobutanamide indicates it has moderate solubility in organic solvents.[5]

Experimental Determination of Solubility

For applications requiring precise solubility data, experimental determination is essential. The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a solid in a liquid.[6][7] This method, coupled with gravimetric analysis, provides a reliable and accurate measurement.

Protocol: Equilibrium Shake-Flask Method with Gravimetric Analysis

This protocol details the steps to determine the solubility of 2'-Chloroacetoacetanilide in a given organic solvent at a specific temperature.

Materials and Equipment:

-

2'-Chloroacetoacetanilide (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed glass evaporating dishes or beakers

-

Drying oven

-

Desiccator

Figure 3: Workflow for Experimental Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 2'-Chloroacetoacetanilide to a glass vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to the desired temperature. Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed.[8]

-

Sample Collection and Filtration: Once equilibrium is established, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter into a clean, dry, pre-weighed container. This step is critical to ensure that no undissolved solid is transferred.

-

Gravimetric Analysis: a. Accurately weigh the container with the filtered saturated solution. b. Place the container in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the 2'-Chloroacetoacetanilide. The temperature should be well below its melting point of approximately 107°C.[1] c. Once all the solvent has evaporated, transfer the container to a desiccator to cool to room temperature. d. Weigh the container with the dry solid residue. Repeat the drying and weighing steps until a constant mass is achieved.[9][10]

-

Calculation:

-

Mass of saturated solution = (Mass of container + solution) - (Mass of empty container)

-

Mass of dissolved solute = (Mass of container + residue) - (Mass of empty container)

-

Mass of solvent = Mass of saturated solution - Mass of dissolved solute

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

-

Data Interpretation and Practical Applications

The experimentally determined solubility data for 2'-Chloroacetoacetanilide has several important applications:

-

Reaction Solvent Selection: Choosing a solvent in which the reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields.

-

Crystallization and Purification: Knowledge of solubility as a function of temperature is essential for developing effective crystallization protocols. A good crystallization solvent will dissolve the compound at an elevated temperature but have low solubility at a lower temperature, allowing for high recovery of the purified product.

-

Formulation Development: In the context of pigments and other formulations, solubility data informs the choice of solvent systems to achieve stable dispersions and desired application properties.

-

Predictive Modeling: The generated solubility data can be used to determine the Hansen Solubility Parameters for 2'-Chloroacetoacetanilide, enabling the prediction of its solubility in other solvents without the need for extensive experimentation.

Conclusion

While a comprehensive public database of the solubility of 2'-Chloroacetoacetanilide in organic solvents is not currently available, this guide provides the necessary theoretical background and practical protocols for researchers to confidently determine this critical parameter. By understanding the principles of solubility and applying rigorous experimental techniques such as the shake-flask method, scientists and engineers can generate the high-quality data needed to optimize their processes and develop innovative products. The inferred solubility based on related compounds provides a valuable starting point for solvent selection in these experimental endeavors.

References

- Hansen, C. M. Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press, 2007.

- Lu, K., et al. Solubility Measurement, Model Correlation, Solvent Effects and Thermodynamic Analysis of Thirteen Pure Organic Solutions of P-Chloroaniline.

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

PubChem. Acetoacetyl-2-chloroanilide | C10H10ClNO2 | CID 7156. [Link]

-

PubChem. p-Chloroacetoacetanilide | C10H10ClNO2 | CID 7587. [Link]

-

Scribd. 4 - Solubility - Gravimetric Method | PDF. [Link]

- U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Völgyi, G., et al. Study of pH-dependent solubility of organic bases.

Sources

- 1. 2'-Chloroacetoacetanilide | 93-70-9 [chemicalbook.com]

- 2. Acetoacetyl-2-chloroanilide | C10H10ClNO2 | CID 7156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. p-Chloroacetoacetanilide | C10H10ClNO2 | CID 7587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 93-70-9: N-(2-Chlorophenyl)-3-oxobutanamide [cymitquimica.com]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmajournal.net [pharmajournal.net]

- 10. uomus.edu.iq [uomus.edu.iq]

Molecular weight and formula of 2'-Chloroacetoacetanilide

Executive Summary

2'-Chloroacetoacetanilide (AAOCA) represents a critical scaffold in the synthesis of organic azo pigments and serves as a model compound for the acetoacetylation of sterically hindered anilines. While its primary industrial utility lies in the manufacture of Hansa Yellow pigments (e.g., Pigment Yellow 3, 63), its structural motifs—specifically the ortho-chlorinated aromatic ring and the reactive methylene group—make it a valuable case study for nucleophilic substitution and electrophilic aromatic substitution in fine chemical synthesis.

This guide moves beyond basic data sheets to provide a mechanistic understanding of AAOCA’s formation, validation, and application. It is designed to allow a researcher to not only synthesize the compound but to rigorously validate its identity and purity using self-consistent analytical protocols.

Physicochemical Identity

The precise characterization of AAOCA is foundational to its use.[1] The ortho-chloro substituent introduces steric bulk and an inductive electron-withdrawing effect that influences both its synthesis and its subsequent reactivity in azo coupling.

Table 1: Core Chemical Data

| Parameter | Specification | Technical Note |

| Chemical Name | 2'-Chloroacetoacetanilide | Synonyms: |

| CAS Number | 93-70-9 | Essential for regulatory tracking (REACH/TSCA). |

| Molecular Formula | C₁₀H₁₀ClNO₂ | |

| Molecular Weight | 211.65 g/mol | Monoisotopic Mass: 211.0400 g/mol |

| Appearance | White crystalline powder | Yellowing indicates oxidation or residual aniline impurities. |

| Melting Point | 104 – 107 °C | Sharp range (<2°C) indicates high purity (>99%). |

| Density | 1.192 g/cm³ | At 20°C. |

| Solubility | Ethanol, Ether, Benzene | Insoluble in water; sparingly soluble in cold aliphatic hydrocarbons. |

Synthetic Pathways & Mechanism

The synthesis of AAOCA is a classic example of nucleophilic acyl substitution using a highly reactive ketene dimer. The reaction between o-chloroaniline and diketene is preferred over the reaction with ethyl acetoacetate due to higher atom economy (no ethanol byproduct) and faster kinetics.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the diketene lactone ring. The ortho-chloro group on the aniline creates steric hindrance, requiring precise temperature control to prevent the dimerization of diketene or the formation of bis-amides.

Experimental Protocol (Self-Validating)

Objective: Synthesis of AAOCA with >98% purity.

Reagents:

-

o-Chloroaniline (1.0 eq)

-

Diketene (1.05 eq) — Handle with extreme caution (lachrymator).

-

Solvent: Glacial Acetic Acid or Toluene (anhydrous).

-

Catalyst: Sodium Acetate (0.01 eq) — optional, acts as a weak base.

Step-by-Step Methodology:

-

Preparation: Charge a 3-neck round-bottom flask with o-chloroaniline and solvent (5 mL per gram of amine). Inert the system with nitrogen.

-

Addition: Cool the solution to 15°C. Add diketene dropwise via an addition funnel.

-

Critical Control Point: Maintain internal temperature between 20–30°C. Exceeding 35°C increases polymerization of diketene.

-

-

Reaction: Stir for 2–4 hours. Monitor consumption of amine via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Workup:

-

If using Toluene: Cool to 0–5°C. The product will crystallize. Filter and wash with cold toluene.

-

If using Acetic Acid: Pour reaction mixture into ice water (5x volume). Precipitate forms immediately. Filter and wash with water until pH is neutral.

-

-

Purification: Recrystallize from Ethanol/Water (80:20).

-

Validation: Dry to constant weight. Measure Melting Point.[1][2][3][4] If MP < 104°C, repeat recrystallization.

Analytical Characterization

To ensure the integrity of the synthesized or purchased material, a multi-modal analytical approach is required. This section defines the "Self-Validating System" where data from one method corroborates the other.

Proton NMR (^1H-NMR)

The structure of AAOCA is confirmed by three distinct signal regions.

-

Amide Proton (-NH): A broad singlet typically around 9.0 – 9.5 ppm (solvent dependent, DMSO-d6).

-

Aromatic Region: Four protons appearing as multiplets between 7.0 – 8.0 ppm . Look for the characteristic splitting pattern of ortho-substitution.

-

Acetoacetyl Group:

-

Methylene (-CH₂-): Singlet at ~3.6 ppm . This is the "active methylene" site crucial for azo coupling.

-

Methyl (-CH₃): Singlet at ~2.2 ppm .

-

HPLC Purity Profiling

High-Performance Liquid Chromatography is the gold standard for quantitative purity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Phosphoric Acid

-

B: Acetonitrile

-

Gradient: 20% B to 80% B over 15 minutes.

-

-

Detection: UV at 254 nm (aromatic ring absorption).

-

Acceptance Criteria: Main peak area > 99.0%. No single impurity > 0.5%.

Industrial & Research Applications

While AAOCA is a fine chemical, its primary utility is as a coupling component (nucleophile) in the synthesis of azo pigments.

Azo Pigment Synthesis (Hansa Yellows)

AAOCA undergoes diazo coupling at the active methylene position. The electron-withdrawing acetyl and amide groups make the central carbon highly acidic (pKa ~11), facilitating deprotonation and reaction with diazonium salts.

Key Pigments Derived from AAOCA:

-

Pigment Yellow 3: Coupling with 4-chloro-2-nitroaniline.

-

Pigment Yellow 63: Coupling with specific dichlorobenzidine derivatives.

Pharmaceutical Relevance

For drug development professionals, AAOCA serves as a relevant scaffold for:

-

Bioisosteres: The acetoacetamide moiety can mimic peptide bonds or serve as a chelating agent.

-

Metabolic Studies: Understanding the hydrolysis of the amide bond in AAOCA provides data on the metabolic stability of similar o-chloroanilide drugs (e.g., specific local anesthetics or herbicides).

Safety & Handling

-

Hazards: AAOCA is harmful if swallowed (Acute Tox. 4) and may cause skin sensitization.

-

Aquatic Toxicity: Chronic aquatic toxicity (Category 3). Prevent release into drains.[2][3]

-

PPE: Nitrile gloves, safety goggles, and N95 dust mask are mandatory during handling to prevent inhalation of fine particulates.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7587, p-Chloroacetoacetanilide (Isomer Reference). Retrieved from [Link](Note: Used for physical property correlation of isomers).

-

U.S. Geological Survey. Methods of analysis: Determination of chloroacetanilide herbicide metabolites. Retrieved from [Link]

Sources

Technical Safety Monograph: 2'-Chloroacetoacetanilide (AAOCA)

Executive Summary

2'-Chloroacetoacetanilide (CAS: 93-70-9), frequently abbreviated as AAOCA , is a critical pharmacophore and coupling component in the synthesis of organic pigments (e.g., C.I.[1][2] Pigment Yellow 3,[1][3][4][5][6][7] 63) and heterocyclic pharmaceuticals. While often categorized generically as an irritant, its specific structural features—namely the ortho-chloro substitution and the active methylene bridge—dictate a unique safety profile distinct from unsubstituted acetoacetanilides.

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a mechanistic understanding of AAOCA’s hazards, handling protocols, and reaction safety for research and scale-up environments.

Physicochemical Profile & Stability Implications[2][8][9][10]

The safety of AAOCA is governed by its physical state and thermal stability. Its high melting point creates a dust hazard during weighing, while its decomposition profile requires strict temperature monitoring.

Table 1: Critical Physicochemical Data

| Property | Value / Characteristic | Safety Implication |

| Physical State | White crystalline powder | High risk of particulate inhalation; combustible dust potential. |

| Melting Point | 103°C – 107°C | Solids handling protocols apply; melt processing requires precise thermal control. |

| Boiling Point | Decomposes >300°C | Do not distill. Thermal degradation releases toxic HCl and NOx gases. |

| Solubility | Insoluble in water; Soluble in EtOH, Acetone | Use organic solvent-resistant gloves (Nitrile/Laminate). Bioaccumulation potential in aquatic systems. |

| Reactivity | Active Methylene ( | Highly reactive toward electrophiles (diazonium salts). Incompatible with strong oxidizers. |

Stability Insight

The ortho-chloro group on the phenyl ring sterically protects the amide bond to a degree, but the molecule remains susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures. Crucially, the active methylene group is prone to exothermic coupling. Uncontrolled addition of diazonium salts can lead to thermal runaways.

Toxicological Mechanisms & Risk Assessment

Unlike simple anilines, AAOCA possesses both an amide linkage and a reactive dicarbonyl system. The primary biological risks stem from direct tissue interaction and potential metabolic hydrolysis.

Mechanistic Toxicology

-

Direct Irritation: The compound is a confirmed Skin (H315) and Eye (H319) irritant.[8] The lipophilicity introduced by the chlorine atom facilitates dermal penetration compared to non-chlorinated analogs.

-

Metabolic Hydrolysis: In vivo, amidases may cleave the molecule, potentially releasing 2-chloroaniline , a known hematotoxic agent (methemoglobinemia inducer). While AAOCA itself is less toxic than the free aniline, chronic exposure controls must assume this metabolic pathway exists.

Diagram 1: Biological Interaction & Exposure Pathways

Figure 1: Pathophysiological flow of AAOCA exposure. Note the potential for metabolic breakdown into more toxic aniline derivatives.

Operational Safety Protocol: Synthesis & Handling

This section details the "How-To" for researchers utilizing AAOCA in azo-coupling or heterocyclic synthesis.

A. Engineering Controls[5][6][12][13]

-

Powder Handling: All weighing of solid AAOCA must occur inside a HEPA-filtered weigh station or a chemical fume hood to prevent dust inhalation.

-

Static Control: AAOCA dust is combustible. Ground all transfer equipment. Use anti-static liners for bulk drums.

B. Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95/P2 (minimum) for solid handling; Half-face respirator with organic vapor/particulate cartridges during reaction workup.

-

Dermal: Nitrile gloves (0.11 mm minimum thickness) are sufficient for solid handling. If dissolved in acetone or DCM, upgrade to Silver Shield/Laminate gloves to prevent permeation.

-

Ocular: Chemical splash goggles. Safety glasses are insufficient due to the fine particle size of the powder.

C. Reaction Safety: Azo Coupling Protocol

The most common application of AAOCA is coupling with diazonium salts. This reaction is exothermic and pH-sensitive.

Standard Operating Procedure (SOP) for Coupling:

-

Dissolution: Dissolve AAOCA in dilute NaOH or acetic acid (depending on method). Note: AAOCA may precipitate if pH shifts too rapidly.

-

Temperature Control: Maintain reaction vessel at 0°C – 5°C using an ice/salt bath or cryostat. The diazonium coupling is rapid; higher temperatures promote decomposition of the diazo component and side reactions of AAOCA.

-

Addition Rate: Add the diazonium salt solution dropwise to the AAOCA solution (or vice versa, depending on the specific azo dye recipe). Monitor internal temperature; do not allow spikes >10°C.

-

Buffering: Maintain pH between 4–6 (acetate buffer) for optimal yield and to prevent hydrolysis of the amide bond.

Emergency Response & Waste Management

Diagram 2: Emergency Decision Tree

Figure 2: Decision logic for containment and remediation of AAOCA incidents.

Fire Fighting Specifics

AAOCA contains nitrogen and chlorine. In a fire, it will decompose to release Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) .

-

Do not inhale smoke. Firefighters must wear full SCBA.

-

Extinguishing Media: Water spray, dry chemical, or alcohol-resistant foam.[5][6][9] Avoid high-pressure water jets that may disperse the dust.

Disposal[5][6][10][12][13][14][15]

-

Stream: Segregate as "Halogenated Organic Waste."

-

Method: High-temperature incineration equipped with an acid gas scrubber (to capture HCl).

-

Prohibition: Do not flush into surface water.[10] AAOCA is harmful to aquatic life with long-lasting effects (H412).

References

-

National Center for Biotechnology Information (PubChem). (n.d.). PubChem Compound Summary for CID 7163, 2'-Chloroacetoacetanilide. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: 2'-chloroacetoacetanilide (EC 202-269-1).[8][11] Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. New hazard classes 2023 - ECHA [echa.europa.eu]

- 4. Substance Information - ECHA [echa.europa.eu]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. lobachemie.com [lobachemie.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. chemos.de [chemos.de]

- 11. chemicalbook.com [chemicalbook.com]

Technical Whitepaper: The Synthesis and Industrial Evolution of 2'-Chloroacetoacetanilide (AAOCA)

Topic: Discovery, History, and Industrial Synthesis of 2'-Chloroacetoacetanilide (AAOCA) Content Type: Technical Whitepaper Audience: Research Scientists, Process Chemists, and Drug Development Professionals

Executive Summary

2'-Chloroacetoacetanilide (AAOCA; CAS 93-70-9) represents a cornerstone intermediate in the organochlorine pigment industry.[1][2] Structurally defined as N-(2-chlorophenyl)-3-oxobutanamide, it serves as the nucleophilic coupling component for the "Hansa Yellow" class of azo pigments, specifically Pigment Yellow 3 (Hansa Yellow 10G) .[1] This guide analyzes the historical transition from early batch methodologies to modern continuous-flow synthesis, dissecting the reaction mechanisms, kinetic parameters, and safety protocols required for high-purity production.

Historical Genesis: The Hoechst Breakthrough (1909)

The discovery of AAOCA is inextricably linked to the search for non-toxic alternatives to inorganic lead chromate and cadmium pigments in the early 20th century.

-

The Pre-1900 Era: Yellow pigments were dominated by toxic inorganic salts (Chrome Yellow, Cadmium Yellow) or fugitive natural dyes (Indian Yellow).

-

The 1909 Milestone: At Hoechst AG in Germany, chemist Hermann Wagner and his team revolutionized the field by synthesizing the first insoluble azo pigments. They discovered that coupling diazotized nitro-anilines with acetoacetanilide derivatives yielded bright, lightfast yellow solids.[1]

-

The Role of AAOCA: The specific introduction of a chlorine atom at the ortho position of the anilide ring (creating AAOCA) shifted the pigment's absorption spectrum, resulting in the greenish-yellow hue characteristic of Hansa Yellow 10G (Pigment Yellow 3) . This molecule became the first commercially successful organic yellow pigment, patented around 1909–1911.

Chemical Architecture & Reaction Mechanism

The synthesis of AAOCA relies on the acetoacetylation of 2-chloroaniline . Two primary routes exist, distinguished by their atom economy and thermodynamic profiles.

Route A: The Diketene Process (Industrial Standard)

Modern manufacturing utilizes diketene (4-methyleneoxetan-2-one), a highly reactive ketene dimer.[1] This route is preferred for its 100% atom economy (theoretical) and rapid kinetics.[1]

-

Mechanism: Nucleophilic attack of the 2-chloroaniline amine nitrogen on the carbonyl carbon of the diketene ring, followed by ring opening to form the

-keto amide. -

Thermodynamics: Highly exothermic (

).[1] Strict temperature control is critical to prevent polymerization of diketene.

Route B: The Acetoacetate Ester Process (Classic Laboratory)

The older method employs ethyl acetoacetate . While safer to handle than diketene, it suffers from lower atom economy due to the ethanol byproduct.

-

Mechanism: Nucleophilic acyl substitution (aminolysis) where the amine displaces the ethoxy group.

-

Kinetics: Slower; requires elevated temperatures (

) and often a catalyst (e.g., triethanolamine) to drive the equilibrium by removing ethanol.

Mechanistic Visualization

Figure 1: Comparative reaction pathways for AAOCA synthesis.[1] The diketene route (top) proceeds via ring opening, while the ester route (bottom) involves elimination.

Experimental Protocols

Industrial Protocol: Diketene Route

Objective: Synthesis of AAOCA with >99% purity suitable for pigment manufacturing.

Reagents:

-

2-Chloroaniline (1.0 eq)[1]

-

Diketene (1.05 eq)[1]

-

Solvent: Glacial Acetic Acid or Toluene[1]

-

Catalyst: Sodium Acetate (0.5 mol%) or Tertiary Amine[1]

Step-by-Step Methodology:

-

Preparation: Charge the reactor with 2-chloroaniline and solvent (toluene). Inert the system with nitrogen.

-

Catalysis: Add catalytic sodium acetate.[1] Heat mixture to 30–40°C.

-

Addition: Add diketene dropwise over 2 hours. Critical Control Point: Maintain internal temperature

. The reaction is violently exothermic; cooling jackets must be active. -

Digestion: After addition, raise temperature to 60°C for 1 hour to ensure complete conversion of aniline.

-

Crystallization: Cool the mixture to 0–5°C. AAOCA precipitates as white crystals.

-

Filtration & Wash: Filter the slurry. Wash with cold toluene to remove unreacted diketene oligomers.[1]

-

Drying: Vacuum dry at 50°C.

Self-Validating Endpoints:

-

TLC/HPLC: Disappearance of 2-chloroaniline peak.

-

Appearance: Product must be white. Yellowing indicates oxidation or diketene polymerization.[1]

Comparative Data: Route Analysis

| Feature | Diketene Route | Ethyl Acetoacetate Route |

| Atom Economy | 100% | ~82% (Ethanol loss) |

| Reaction Time | 2–4 Hours | 6–12 Hours |

| Temperature | 30–60°C (Mild) | 120–140°C (High) |

| Yield | 90–95% | 75–85% |

| Safety Hazard | High: Diketene is lacrymatory & explosive.[1] | Moderate: Flammable solvents.[1] |

| Primary Use | Large-scale Industrial Manufacturing | Academic/Small-scale Lab |

Industrial Process Engineering

Scaling the diketene reaction requires robust engineering to manage heat load and diketene stability.

Process Flow Diagram

Figure 2: Industrial workflow for AAOCA production emphasizing safety controls (scrubbers, cooling) and solvent recycling.

Applications in Pigment Chemistry

AAOCA is the "coupling component" (nucleophile) used to synthesize Pigment Yellow 3 (C.I. 11710).

Synthesis of Pigment Yellow 3:

-

Diazotization: 4-chloro-2-nitroaniline is reacted with sodium nitrite and HCl to form the diazonium salt.[1]

-

Coupling: The diazonium salt solution is added to an aqueous suspension of AAOCA .

-

Result: The azo linkage (-N=N-) forms at the activated methylene carbon of the AAOCA, precipitating the bright yellow pigment.

References

-

Hoechst AG. (1909).[1][3] Process for the production of yellow azo pigments.[2][4] German Patent DE 257488.[1]

-

Hunger, K., & Schmidt, M. U. (2018). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH.[1] [1]

-

BenchChem. (2025).[1][3] 2'-Chloroacetoacetanilide Technical Data and Synthesis Profile.

-

PubChem. (n.d.).[1] Compound Summary: 2'-Chloroacetoacetanilide (CID 7156).[1] National Library of Medicine. [1]

-

Museum of Fine Arts Boston. (2025).[1] Hansa Yellow: History and Conservation. CAMEO Materials Database.

-

Organic Syntheses. (1939).[1] Acetoacetanilide Synthesis (General Protocol). Org. Synth. 1939, 19, 2.

Sources

Strategic Utilization of 2'-Chloroacetoacetanilide: From Pigment Chemistry to Advanced Pharmacophores

[1]

Executive Summary

2'-Chloroacetoacetanilide (CAS: 93-70-9), often abbreviated as AAOCA, is a bifunctional organic intermediate traditionally pigeonholed into the pigment industry.[1] While it serves as the critical coupling component for high-performance yellow azo pigments (e.g., Pigment Yellow 3, 63, 168), its structural versatility offers untapped potential in pharmaceutical and agrochemical synthesis.

This technical guide re-evaluates AAOCA not just as a dye intermediate, but as a scaffold for nitrogen-containing heterocycles .[1] By exploiting its

Part 1: Structural Analysis & Reactivity Profile

The reactivity of 2'-Chloroacetoacetanilide is defined by three distinct chemical motifs. Understanding the interplay between these sites is crucial for designing selective transformations.

The Active Methylene ( -Carbon)

The methylene group at position 2 is flanked by two carbonyls (ketone and amide), rendering it highly acidic (

-

Electrophilic substitution: Azo coupling (Pigments).

-

Aldol-type condensations: Knoevenagel condensation (Heterocycles).[1]

The -Keto Amide Moiety

This 1,3-dicarbonyl system is a bidentate ligand capable of chelation.[1] In acidic media, the ketone carbonyl is susceptible to protonation, initiating intramolecular cyclization reactions (e.g., Knorr synthesis).[2]

The ortho-Chlorophenyl Ring

The chlorine atom at the 2' position is not merely a bystander.

-

Steric Effect: It forces the amide bond out of planarity with the phenyl ring, influencing crystal packing—a critical factor in pigment insolubility and lightfastness.

-

Electronic Effect: The electron-withdrawing inductive effect (-I) deactivates the phenyl ring slightly, but the lone pairs allow for specific interactions in biological binding pockets when incorporated into drug scaffolds.

Visualization: Reactivity & Divergent Synthesis Map

Figure 1: Divergent synthetic pathways starting from 2'-Chloroacetoacetanilide.[1]

Part 2: High-Value Heterocycle Synthesis (Pharma Focus)

Pathway A: The Knorr Quinoline Synthesis

The most direct route to fusing the amide nitrogen into a heterocycle is the Knorr Quinoline Synthesis. By treating AAOCA with a strong dehydrating acid, the molecule undergoes intramolecular cyclization to form 8-chloro-4-methylquinolin-2(1H)-one .[1]

Therapeutic Relevance: Quinolin-2-ones (carbostyrils) are privileged structures in medicinal chemistry, serving as scaffolds for antipsychotics (e.g., Aripiprazole derivatives) and anticancer agents.[1]

Experimental Protocol: Synthesis of 8-Chloro-4-methylquinolin-2(1H)-one

This protocol utilizes concentrated sulfuric acid as both solvent and catalyst.[1]

Reagents:

-

2'-Chloroacetoacetanilide (10.0 g, 47 mmol)[1]

-

Sulfuric acid (

), concentrated (30 mL) -

Ice/Water mixture[1]

Step-by-Step Methodology:

-

Preparation: Place 30 mL of concentrated

in a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool to 0–5°C in an ice bath. -

Addition: Slowly add 2'-Chloroacetoacetanilide (10.0 g) portion-wise over 15 minutes. Ensure the temperature does not exceed 10°C to prevent charring.

-

Cyclization: Once addition is complete, remove the ice bath. Heat the mixture to 95°C for 90 minutes. The solution will darken.

-

Mechanism Note: The acid protonates the ketone oxygen. The aromatic ring (activated at the ortho position relative to the amine) attacks the electrophilic carbonyl carbon, closing the ring.

-

-

Quenching: Cool the reaction mixture to room temperature. Pour the viscous solution slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as an off-white solid.[1]

-

Purification: Filter the solid under vacuum. Wash with copious amounts of water (until filtrate is neutral pH). Recrystallize from ethanol/water (9:1) to yield needle-like crystals.[1][3]

Yield Expectation: 75–85%

Validation:

Pathway B: The Biginelli Reaction

AAOCA can replace simple acetoacetate esters in the Biginelli reaction to generate N-(2-chlorophenyl)-substituted dihydropyrimidinones .[1] This retains the amide functionality, adding a "tail" that can interact with secondary binding sites in proteins.

Workflow:

Part 3: Industrial Pigment Chemistry[4]

While well-established, the synthesis of azo pigments from AAOCA requires precise control over particle size and polymorphic form to ensure commercial viability (opacity, viscosity, and gloss).

Protocol: Synthesis of C.I. Pigment Yellow 3 (Hansa Yellow 10G)

This process involves the coupling of diazotized 4-chloro-2-nitroaniline with AAOCA.[1]

Phase 1: Diazotization

-

Dissolve 4-chloro-2-nitroaniline (0.1 mol) in

(0.3 mol) and water.[1] -

Cool to 0–5°C.

-

Add Sodium Nitrite (

, 0.105 mol) solution dropwise. Stir for 1 hour. Destroy excess nitrite with sulfamic acid.

Phase 2: Coupling

-

Dissolution: Dissolve 2'-Chloroacetoacetanilide (0.1 mol) in water containing Sodium Hydroxide (

, 0.11 mol). The solution should be clear. -

Precipitation: Slowly add dilute acetic acid to the AAOCA solution until a fine, white suspension of the free coupling component precipitates.

-

Expert Insight: Coupling in a slightly acidic suspension (pH 5–6) often yields finer particle sizes than coupling in solution, improving tinctorial strength.

-

-

Reaction: Add the cold diazonium salt solution to the AAOCA suspension over 30–60 minutes. Maintain pH 5–6 with sodium acetate buffer.

-

Finishing: Heat the pigment slurry to 80°C for 30 minutes (Ripening). This step promotes crystal growth and improves lightfastness. Filter, wash salt-free, and dry.[1]

Quantitative Data Summary

| Parameter | Knorr Synthesis (Quinoline) | Azo Coupling (Pigment) |

| Reaction Medium | Conc. | Aqueous Buffer (Heterogeneous slurry) |

| Key Intermediate | O,C-diprotonated dication | Diazonium Salt |

| Temperature | 90–100°C | 0–5°C (Diazo), 20–80°C (Coupling) |

| Critical Control | Temperature ramp (avoid charring) | pH stability (avoid diazo decomposition) |

| Primary Output | Pharma Scaffold | Colorant (Yellow) |

Part 4: Future Outlook & Emerging Technologies[4]

Flow Chemistry Applications

The handling of diazonium salts (Pigment synthesis) and strong acids (Knorr synthesis) carries safety risks in batch processing.

-

Recommendation: Implement Continuous Flow Reactors .

-

Benefit: Flow chemistry allows for the precise control of the exotherm during diazotization and the rapid quenching of the Knorr reaction, significantly increasing safety and yield profiles.

Metal Coordination Complexes

The

-

Research Area: These complexes are potential candidates for catalysis (e.g., enantioselective oxidation) or as antimicrobial agents , leveraging the biological activity of the 2'-chlorophenyl moiety combined with the cytotoxic effect of the metal center.

Visualization: Knorr Synthesis Mechanism Workflow

Figure 2: Mechanistic flow of the acid-catalyzed cyclization of AAOCA.

References

-

Synthesis of Acetoacetanilides : BenchChem Technical Guide. "An In-depth Technical Guide to the Synthesis of 2'-Chloroacetanilide from 2-Chloroaniline."

-

Pigment Chemistry : Inno Pharmchem. "The Technical Profile of 2'-Chloroacetoacetanilide: Properties & Applications in Pigment Yellow 3 and 63."

-

Knorr Quinoline Synthesis : SynArchive. "Mechanism and Applications of the Knorr Quinoline Synthesis for 2-Quinolones."

-

Biginelli Reaction : Journal of Internal Medicine & Pharmacology. "Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives."[1]

-

Coordination Chemistry : Dalton Transactions. "Liquid coordination complexes of Lewis acidic metal chlorides."

Technical Guide: 2'-Chloroacetoacetanilide and Azo Pigment Synthesis

The following technical guide details the chemistry, synthesis, and application of 2'-Chloroacetoacetanilide, specifically focusing on its critical role in the production of azo pigments like Pigment Yellow 3.

Executive Summary

2'-Chloroacetoacetanilide (AAOCA; CAS 93-70-9) is a "privileged structure" in industrial organic chemistry, serving as the defining coupling component for the Hansa Yellow class of azo pigments. Its ortho-chloro substitution pattern imparts specific steric and electronic properties that enhance the lightfastness and solvent resistance of the resulting pigments. Beyond colorants, this scaffold is increasingly relevant in drug discovery as a precursor for bioactive heterocycles. This guide provides a rigorous examination of its synthesis, its mechanistic role in azo coupling, and a validated protocol for Pigment Yellow 3 production.

Part 1: Chemical Profile & Synthesis of AAOCA

Structural Characteristics

AAOCA is an acetoacetanilide derivative where the ortho position of the anilide ring is substituted with a chlorine atom. This substitution is not merely structural; it creates a "twisted" conformation due to steric hindrance, which influences the planarity and stacking of the final pigment crystals—a key factor in determining opacity and stability.

| Property | Data |

| IUPAC Name | N-(2-Chlorophenyl)-3-oxobutanamide |

| CAS Number | 93-70-9 |

| Molecular Formula | C₁₀H₁₀ClNO₂ |

| Molecular Weight | 211.64 g/mol |

| Melting Point | 103–106 °C |

| Active Site | Methylene group (-CH₂-) between carbonyls (C-H acidity pKa ≈ 11) |

Synthesis Mechanism

The industrial synthesis of AAOCA involves the acetoacetylation of o-chloroaniline using diketene. This reaction is highly exothermic and requires precise temperature control to prevent the formation of byproduct amides or polymerization of diketene.

Reaction Scheme: o-Chloroaniline + Diketene → 2'-Chloroacetoacetanilide

Visualization: AAOCA Synthesis Workflow

The following diagram outlines the critical process parameters for the synthesis of AAOCA to ensure high purity (>99%) required for pigment grade applications.

Figure 1: Critical path for the synthesis of 2'-Chloroacetoacetanilide via the diketene route.

Part 2: The Azo Coupling Mechanism

The Coupling Reaction

In the context of azo pigments, AAOCA acts as the Coupling Component . The active methylene group (-CH₂-) is nucleophilic. It reacts with a Diazo Component (an electrophilic diazonium salt derived from an aromatic amine) to form the azo linkage (-N=N-).

Key Mechanistic Insight: While we draw these structures as "azo" compounds, X-ray crystallography confirms that in the solid state, Hansa Yellow pigments exist predominantly in the Ketohydrazone tautomeric form . The proton from the azo group migrates to the carbonyl oxygen or nitrogen, stabilized by an intramolecular hydrogen bond. This hydrogen bonding is the "secret sauce" that gives these pigments their high insolubility and lightfastness.

Visualization: Azo Coupling Pathway

This diagram illustrates the convergence of the Diazo and Coupling components to form Pigment Yellow 3.

Figure 2: Mechanistic pathway for the synthesis of Pigment Yellow 3, highlighting the convergence of diazo and coupling components.

Part 3: Experimental Protocol - Synthesis of Pigment Yellow 3

Objective: Synthesize C.I. Pigment Yellow 3 (CAS 6486-23-3) using 2'-Chloroacetoacetanilide.[1] Reaction: 4-Chloro-2-nitroaniline (Diazo) + 2'-Chloroacetoacetanilide (Coupler) → Pigment Yellow 3

Reagents & Equipment

-

Diazo Component: 4-Chloro-2-nitroaniline (8.62 g)

-

Coupling Component: 2'-Chloroacetoacetanilide (10.9 g)

-

Solvents/Acids: Hydrochloric acid (30%), Sodium nitrite (4.14 g), Sodium hydroxide, Acetic acid/Sodium acetate buffer.

-

Equipment: Mechanical stirrer (overhead), thermometer, ice bath, pH meter.

Step-by-Step Methodology

Step 1: Diazotization (The "Diazo" Pot)

-

Disperse 8.62 g of 4-Chloro-2-nitroaniline in 50 mL water and 15 mL HCl (30%).

-

Cool the mixture to 0–5°C using an ice bath. Critical: Temperature must remain low to prevent decomposition of the diazonium salt.[2]

-

Add 4.14 g of Sodium Nitrite (dissolved in minimal water) dropwise.

-

Stir for 30-60 minutes. The solution should become clear (or mostly clear). Destroy excess nitrous acid with a small amount of sulfamic acid.